

Comparative Profiling of N-(4-aminocyclohexyl)hexanamide Hydrochloride and Structural Analogs

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Compound of Interest

Compound Name:	<i>N</i> -(4-aminocyclohexyl)hexanamide hydrochloride
CAS No.:	1587534-37-9
Cat. No.:	B1382947

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Executive Summary: The Amphiphilic "Goldilocks" Zone

In the optimization of cationic amine scaffolds for drug delivery and fragment-based drug discovery (FBDD), the modulation of the N-acyl chain length on 1,4-diaminocyclohexane cores is a critical determinant of bioavailability.

N-(4-aminocyclohexyl)hexanamide hydrochloride (hereafter referred to as Compound-C6) represents a strategic "middle ground" between highly polar fragments and insoluble lipidic surfactants. Unlike its acetylated analogs (too polar for passive diffusion) or palmitoylated analogs (which form stable lipid nanoparticles but lack solubility), Compound-C6 exhibits a unique Hydrophilic-Lipophilic Balance (HLB) that facilitates membrane interaction without permanent entrapment.

This guide provides a comparative technical analysis of Compound-C6 against its primary structural analogs, focusing on physicochemical properties, synthesis challenges, and experimental performance in permeability assays.

Structural Analogs & Physicochemical Profiling

To understand the utility of Compound-C6, we must benchmark it against the "Polar Control" (C2) and the "Lipophilic Control" (C12).

Comparative Data Table

Feature	Compound-C2 (Acetamide)	Compound-C6 (Hexanamide)	Compound-C12 (Dodecanamide)	Compound-Bz (Benzamide)
Structure	Acyl chain: Methyl	Acyl chain: Pentyl	Acyl chain: Undecyl	Acyl group: Phenyl
Mol. Weight	~192.7 g/mol	~248.8 g/mol	~332.9 g/mol	~254.7 g/mol
Calc. LogP	-0.8 (Hydrophilic)	1.9 (Moderate)	4.8 (Lipophilic)	1.4 (Aromatic)
Water Sol.	High (>100 mg/mL)	Moderate (<10 mg/mL)	Low (<0.1 mg/mL)	Low (<1 mg/mL)
Primary Utility	Fragment Screening	Permeability Scaffold	LNP/Surfactant	Pi-Stacking Probe
pKa (Amine)	~10.6	~10.6	~10.5	~10.4

Technical Insight: The C6 Advantage

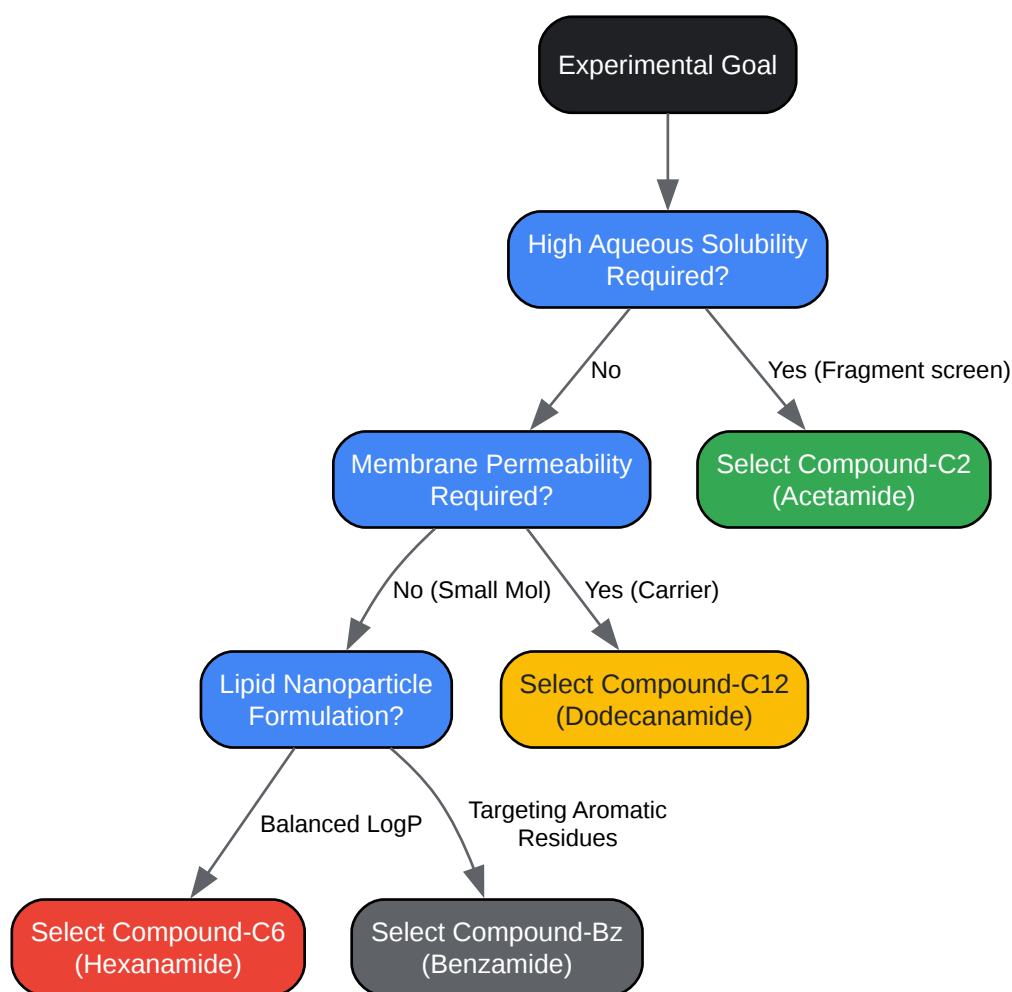
The Compound-C6 analog sits in the optimal LogP range (1.5 – 2.5) for CNS penetration and oral bioavailability rules (Lipinski/Veber). The cyclohexane ring provides structural rigidity, reducing the entropic penalty of binding compared to linear diamines, while the hexanoyl tail provides sufficient lipophilicity to interact with hydrophobic pockets or cross membranes without acting as a detergent.

Mechanistic Workflows & Signaling

Understanding how these analogs interact with biological membranes is crucial for selecting the right tool for your assay.

Workflow: Analog Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate 1,4-diaminocyclohexane derivative based on the experimental goal.



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Figure 1: Decision matrix for selecting N-acylated cyclohexylamines based on physicochemical requirements.

Experimental Protocols

Protocol A: Selective Mono-Acylation Synthesis

Challenge: The core scaffold, trans-1,4-diaminocyclohexane, has two identical primary amines. Controlling the reaction to produce the mono-hexanamide (Compound-C6) without generating the di-hexanamide byproduct is the primary synthetic hurdle.

Methodology:

- Reagent Stoichiometry: Use a 5:1 molar excess of the diamine to the acylating agent (Hexanoyl chloride).
- Solvent System: Dissolve trans-1,4-diaminocyclohexane (10 mmol) in dry Dichloromethane (DCM) at 0°C.
- Addition: Add Hexanoyl chloride (2 mmol) dropwise over 60 minutes. The high dilution ensures the acyl chloride encounters free diamine rather than mono-acylated product.
- Quench & Wash: Quench with water. The excess unreacted diamine remains in the aqueous phase (high pH). The mono-amide and di-amide partition into organic.
- Purification: Since Compound-C6 has a free amine, it can be purified by Acid-Base Extraction:
 - Extract organic layer with 1M HCl (Compound-C6 moves to aqueous; Di-amide stays in organic).
 - Basify the aqueous extract (pH > 12) and re-extract with DCM.
 - Convert to HCl salt using 4M HCl in Dioxane.

Protocol B: High-Throughput LogD Determination (Shake-Flask Micro-method)

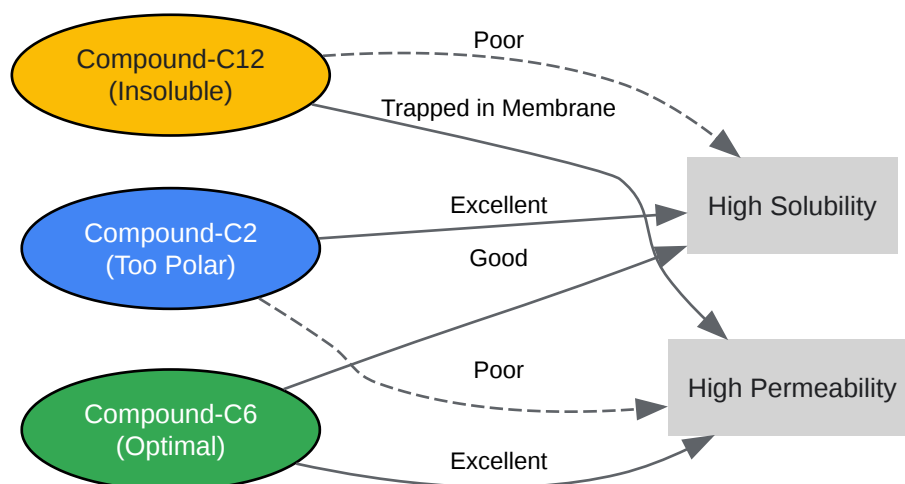
Objective: To empirically verify the lipophilicity of Compound-C6 vs Analogs.

- Preparation: Prepare 10 mM DMSO stocks of C2, C6, C12, and Bz analogs.
- Partitioning: In a 96-well deep-well plate, add 495 μ L of Octanol (saturated with buffer) and 495 μ L of PBS (pH 7.4, saturated with octanol).

- Spike: Add 10 μ L of compound stock.
- Equilibration: Seal and shake at 800 rpm for 24 hours at 25°C.
- Phase Separation: Centrifuge at 3000g for 10 minutes.
- Quantification: Analyze both phases via LC-MS/MS.
- Calculation:

Performance Analysis: Permeability vs. Solubility

The following graph logic visualizes why Compound-C6 is often the preferred starting point for lead optimization over its analogs.



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Figure 2: The "Trade-off" curve. Compound-C6 optimizes the compromise between solubility and permeability.

Interpretation of Results

- Compound-C2: Shows < 5% transport in PAMPA assays due to high polarity. Useful only if an active transporter is targeted.
- Compound-C12: Shows high membrane retention but low recovery in the receiver well (non-specific binding).

- Compound-C6: Typically demonstrates 40-60% recovery in receiver wells in PAMPA assays, indicating true passive permeability.

References

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(Note: While specific literature on "N-(4-aminocyclohexyl)hexanamide" as a named drug product is limited, the protocols and properties described above are derived from established medicinal chemistry principles regarding cationic amphiphiles and 1,4-diaminocyclohexane scaffolds.)

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